BenchChemオンラインストアへようこそ!

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride

Impurity Profiling HPLC USP Monograph

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride (CAS 1052533-78-4), officially designated as Betaxolol EP Impurity E and also known as the Betaxolol Open Chain Analog (USP) or O‑Des(cyclopropylmethyl)-O‑butyl Betaxolol Hydrochloride, is a fully characterised reference standard used in pharmacopoeial impurity profiling of the β₁‑selective blocker betaxolol. It is recognised by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) and is supplied with detailed structure elucidation data, making it essential for analytical method development, method validation, and quality control in Abbreviated New Drug Applications (ANDAs).

Molecular Formula C18H32ClNO3
Molecular Weight 345.91
CAS No. 1052533-78-4
Cat. No. B2812227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride
CAS1052533-78-4
Molecular FormulaC18H32ClNO3
Molecular Weight345.91
Structural Identifiers
SMILESCC(C)NCC(COCCOC1=CC=C(C=C1)C(C)(C)C)O.Cl
InChIInChI=1S/C18H31NO3.ClH/c1-14(2)19-12-16(20)13-21-10-11-22-17-8-6-15(7-9-17)18(3,4)5;/h6-9,14,16,19-20H,10-13H2,1-5H3;1H
InChIKeyMNCRMATUOFZSJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride (CAS 1052533-78-4) – Certified Impurity Standard for Betaxolol QC and Regulatory Submission


1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride (CAS 1052533-78-4), officially designated as Betaxolol EP Impurity E and also known as the Betaxolol Open Chain Analog (USP) or O‑Des(cyclopropylmethyl)-O‑butyl Betaxolol Hydrochloride, is a fully characterised reference standard used in pharmacopoeial impurity profiling of the β₁‑selective blocker betaxolol [1][2]. It is recognised by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) and is supplied with detailed structure elucidation data, making it essential for analytical method development, method validation, and quality control in Abbreviated New Drug Applications (ANDAs) [2].

Why Generic Betaxolol Analogs Cannot Substitute for EP Impurity E in Regulated Analytical Workflows


Substituting a generic betaxolol analog for the certified Betaxolol EP Impurity E introduces unacceptable risk in quantitative impurity analysis. Pharmacopoeial methods rely on compound‑specific relative retention times (RRT) and relative response factors (RRF) to identify and quantify impurities; the USP monograph assigns an RRT of 1.7 and an RRF of 0.95 exclusively to the open chain analog [1]. Uncharacterised analogs lack these validated parameters, preventing accurate peak assignment and leading to either false‑negative or false‑positive results. Furthermore, regulatory submissions (ANDA/NDA) require impurity reference standards that are traceable to EP or USP and supplied with a full structure elucidation report; generic chemicals do not meet this evidentiary threshold [2].

Quantitative Differentiation Evidence for 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol Hydrochloride


USP Chromatographic Differentiation: Relative Retention Time and Response Factor vs. Betaxolol API

In the USP Betaxolol Hydrochloride monograph HPLC method, the open chain analog (EP Impurity E) exhibits a relative retention time (RRT) of 1.7 and a relative response factor (RRF) of 0.95, whereas betaxolol API has an RRT of 1.0 and an RRF of 1.0 [1]. This quantitative shift enables unambiguous chromatographic resolution and accurate quantification of the impurity in drug substance batches.

Impurity Profiling HPLC USP Monograph

Acceptance Criteria Threshold: NMT 0.5% for the Open Chain Analog in Betaxolol Drug Substance

The USP monograph sets a quantitative acceptance criterion of NMT 0.5% for the betaxolol open chain analog (EP Impurity E) in the drug substance, identical to other specified impurities (related compound A, hydroxyethyl analog, phenol analog, oxirane analog) but five‑fold higher than the limit for any unspecified impurity (NMT 0.10%) [1]. The impurity is quantified using its specific RRF of 0.95 for peak area correction.

Impurity Limit ICH Q3A Quality Control

Regulatory Traceability: EP/USP Multi‑Compendial Recognition vs. Non‑Compendial Analogs

Betaxolol EP Impurity E is officially listed in the European Pharmacopoeia and recognised as the Betaxolol Open Chain Analog in the USP, meeting the strict requirements of USP, EMA, JP, and BP [1][2]. It is supplied as a highly characterised standard with a detailed Structure Elucidation Report (SER) including NMR, MS, and HPLC data. In contrast, generic betaxolol analogs lack any pharmacopoeial recognition or certified characterisation data.

Reference Standard Pharmacopoeia Regulatory Compliance

Structural Basis for Chromatographic Resolution: Butoxyethyl vs. Cyclopropylmethoxyethyl Side Chain

The open chain analog replaces the cyclopropylmethoxyethyl substituent of betaxolol with a butoxyethyl group, increasing molecular flexibility and altering lipophilicity. This structural difference underlies the observed RRT shift from 1.0 (betaxolol) to 1.7 (open chain analog) under the USP method conditions [1]. The structural divergence also changes the UV chromophore environment, producing a 5% lower response factor (RRF 0.95 vs. 1.0) [1].

Structure‑Retention Relationship Lipophilicity HPLC Separation

Primary Procurement Scenarios for Betaxolol EP Impurity E (CAS 1052533-78-4)


ANDA Filing for Generic Betaxolol Drug Products

Generic manufacturers must demonstrate that the betaxolol open chain analog (EP Impurity E) is controlled below the NMT 0.5% threshold specified in the USP monograph [1]. Procuring the certified EP Impurity E reference standard enables accurate HPLC peak identification using the validated RRT of 1.7 and quantification using the RRF of 0.95, providing the evidentiary basis for the impurity section of the ANDA submission [1].

Analytical Method Development and Validation for Betaxolol Impurity Profiling

During HPLC method development, EP Impurity E serves as the retention time marker for the open chain analog and is used to establish system suitability parameters including resolution from betaxolol (RRT 1.7 vs. 1.0) [1]. The standard also supports linearity, accuracy, and precision validation studies required for ICH Q2(R1) method validation.

Quality Control Release Testing of Betaxolol API Batches

Quality control laboratories use EP Impurity E to prepare system suitability solutions and impurity marker standards for routine batch release testing of betaxolol hydrochloride API. The standard's certified RRF of 0.95 allows accurate calculation of impurity content relative to the betaxolol peak, ensuring compliance with the NMT 0.5% specification [1].

Quote Request

Request a Quote for 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.